molecular formula C21H23FN4O B5600123 N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide

N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B5600123
M. Wt: 366.4 g/mol
InChI Key: RVGCTJNSSTVZLT-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C21H23FN4O and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.18558953 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis of Novel Compounds for Anticancer and Anti-inflammatory Activities

Research has led to the synthesis of new chemical derivatives that show promising anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives have been explored for their anticancer and anti-5-lipoxygenase agents, indicating a potential avenue for therapeutic applications (Rahmouni et al., 2016).

Optimization for Enzyme Inhibition

Efforts have been made to optimize phenyl-substituted benzimidazole carboxamide compounds for inhibiting the poly(ADP-ribose) polymerase (PARP) enzyme, showing significant potency and efficacy. This includes compounds demonstrating good oral bioavailability and potential for tumor tissue distribution (Penning et al., 2010).

Chemical Synthesis and Structural Analysis

Development of Organic Intermediates

There has been progress in synthesizing organic intermediates that incorporate both azabicyclo and amide groups, with detailed structural confirmation through various spectroscopic methods. These intermediates offer insights into the molecular structure and physicochemical properties, potentially useful for further chemical synthesis (Qin et al., 2019).

Synthesis of Inhibitors for Mycobacterium tuberculosis

Research into ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates has shown promise as inhibitors for Mycobacterium tuberculosis, highlighting the potential for developing new treatments for tuberculosis (Jeankumar et al., 2013).

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-15-4-9-20-24-18(14-26(20)13-15)21(27)23-12-19(25-10-2-3-11-25)16-5-7-17(22)8-6-16/h4-9,13-14,19H,2-3,10-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGCTJNSSTVZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)NCC(C3=CC=C(C=C3)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.